molecular formula C7H19O3PSi B078955 Diethyl trimethylsilyl phosphite CAS No. 13716-45-5

Diethyl trimethylsilyl phosphite

Cat. No.: B078955
CAS No.: 13716-45-5
M. Wt: 210.28 g/mol
InChI Key: ATRMOIYYLVRRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H19O3PSi. It is a versatile reagent used in organic synthesis, particularly in the preparation of various organophosphorus compounds. This compound is known for its reactivity and utility in different chemical transformations.

Preparation Methods

Diethyl trimethylsilyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphonate with hexamethyldisilazane in the presence of a catalyst such as zinc(II) chloride. This reaction is typically carried out at room temperature (20°C) and yields this compound with a high conversion rate .

Another method involves the reaction of diethyl phosphonate with chloro(trimethyl)silane in the presence of bases. This method requires heating the reaction mixture to 110°C in an inert atmosphere for about 2 hours .

Chemical Reactions Analysis

Diethyl trimethylsilyl phosphite undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and carbonyl compounds. The major products formed from these reactions are phosphonic acids, ketones, and phosphonates.

Comparison with Similar Compounds

Diethyl trimethylsilyl phosphite can be compared with other similar compounds such as tris(trimethylsilyl) phosphite and dimethyl trimethylsilyl phosphite. While all these compounds are used in organophosphorus chemistry, this compound is unique due to its specific reactivity and applications in both organic synthesis and electrochemistry .

Similar compounds include:

Properties

IUPAC Name

diethyl trimethylsilyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMOIYYLVRRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(OCC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160091
Record name Diethyl trimethylsilyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-45-5
Record name Phosphorous acid, diethyl trimethylsilyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl trimethylsilyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl trimethylsilyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl trimethylsilyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of diethyl phosphite (2.8 mL, 0.0217 mol) and 25 triethylamine (9.mL, 0.065 mol, 3.0 equiv.) in dry diethyl ether (250 mL) at 0° C. was slowly added freshly distilled trimethylsilyl chloride (3.3 mL, 0.0260 mol, 1.2 equiv.) via syringe. The resulting slurry was allowed to slowly warm to room temperature, and was then warmed to 45° C. for 14 h. Volatiles were removed by distillation using a 55° C. oil bath. The resulting mixture was diluted with pentane (150 mL), filtered to remove triethylammonium salts, and concentrated at atmospheric pressure using a 55° C. oil bath. Distillation of the resulting oil gave diethyl trimethylsilyl phosphite as a colorless oil (3.64 g, 80%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl trimethylsilyl phosphite
Reactant of Route 2
Reactant of Route 2
Diethyl trimethylsilyl phosphite
Reactant of Route 3
Reactant of Route 3
Diethyl trimethylsilyl phosphite
Reactant of Route 4
Reactant of Route 4
Diethyl trimethylsilyl phosphite
Reactant of Route 5
Reactant of Route 5
Diethyl trimethylsilyl phosphite
Reactant of Route 6
Reactant of Route 6
Diethyl trimethylsilyl phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.